molecular formula C15H9BrClNO3 B2584986 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 220966-22-3

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2584986
CAS No.: 220966-22-3
M. Wt: 366.6
InChI Key: PMESVSPWYNHNBL-UHFFFAOYSA-N
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Description

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C17H15BrCl2O3 and a molecular weight of 418.11 g/mol . This compound is known for its unique chemical structure, which includes a bromine and chlorine atom attached to a phenoxy group, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-bromo-4-chlorophenol with phthalic anhydride in the presence of a base, such as potassium carbonate, to form the intermediate compound. This intermediate is then reacted with formaldehyde and a suitable amine to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with similar compounds such as:

    2-[(4-bromo-2-chlorophenoxy)methyl]-2-methyloxirane: This compound has a similar phenoxy group but differs in the presence of an oxirane ring.

    5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde: This compound contains a furan ring instead of the isoindole structure.

    2-bromo-4-methylbenzaldehyde: This compound has a simpler structure with a benzaldehyde moiety.

Properties

IUPAC Name

2-[(2-bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO3/c16-12-7-9(17)5-6-13(12)21-8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMESVSPWYNHNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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